molecular formula C13H17NO4 B13458168 tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate

Cat. No.: B13458168
M. Wt: 251.28 g/mol
InChI Key: JHMQBDZFXCRORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the reaction of a phenolic compound with an amine and a carboxylic acid derivative. One common method involves the use of tert-butyl chloroformate as the carboxylic acid derivative, which reacts with 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and automated control of temperature and pressure to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzoxazine derivatives.

Scientific Research Applications

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzoxazine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine

Uniqueness

tert-Butyl 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 6-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-6-7-17-11-5-4-9(15)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3

InChI Key

JHMQBDZFXCRORW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.